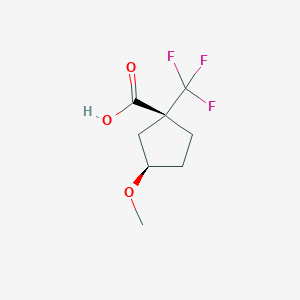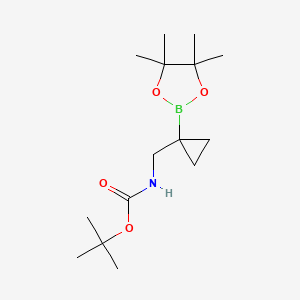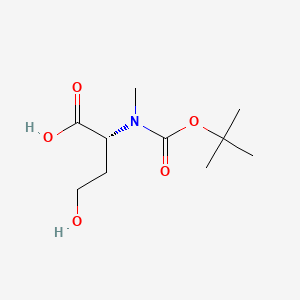
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-{(tert-butoxy)carbonylamino}-4-hydroxybutanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a hydroxybutanoic acid backbone. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{(tert-butoxy)carbonylamino}-4-hydroxybutanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxybutanoic acid moiety. One common method involves the reaction of (2R)-2-amino-4-hydroxybutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{(tert-butoxy)carbonylamino}-4-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amino group for further functionalization.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C to room temperature.
Deprotection: Trifluoroacetic acid (TFA) in DCM at room temperature.
Major Products Formed
Oxidation: Formation of (2R)-2-{(tert-butoxy)carbonylamino}-4-oxobutanoic acid.
Reduction: Regeneration of (2R)-2-{(tert-butoxy)carbonylamino}-4-hydroxybutanoic acid.
Deprotection: Formation of (2R)-2-amino-4-hydroxybutanoic acid.
Scientific Research Applications
(2R)-2-{(tert-butoxy)carbonylamino}-4-hydroxybutanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-2-{(tert-butoxy)carbonylamino}-4-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group can be selectively removed to reveal the active amino group, which can then participate in various biochemical reactions. The hydroxybutanoic acid moiety may also interact with metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-4-hydroxybutanoic acid
- (2R)-2-{(tert-butoxy)carbonylamino}-4-oxobutanoic acid
- (2R)-2-{(tert-butoxy)carbonylamino}-4-hydroxybutanoic acid methyl ester
Uniqueness
The presence of the Boc protecting group in (2R)-2-{(tert-butoxy)carbonylamino}-4-hydroxybutanoic acid provides unique advantages in synthetic chemistry, allowing for selective deprotection and functionalization. This compound’s versatility and stability make it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C10H19NO5 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(2R)-4-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11(4)7(5-6-12)8(13)14/h7,12H,5-6H2,1-4H3,(H,13,14)/t7-/m1/s1 |
InChI Key |
VLPDNYLGYMPWNS-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CCO)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


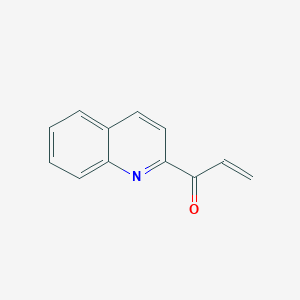
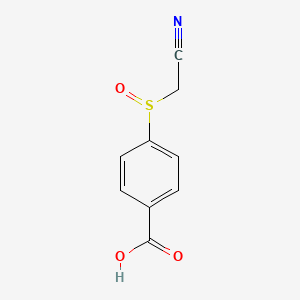
![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonanehydrochloride](/img/structure/B13511201.png)
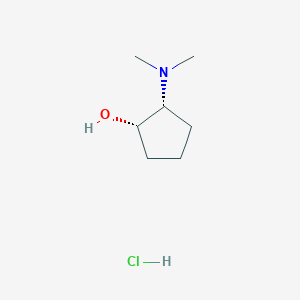

![tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate](/img/structure/B13511229.png)
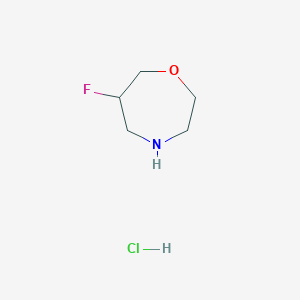

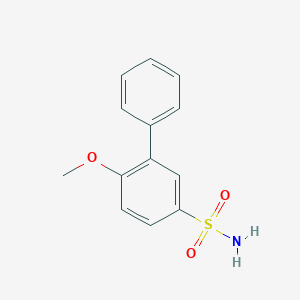
![3-chloro-4-(4-phenylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13511237.png)
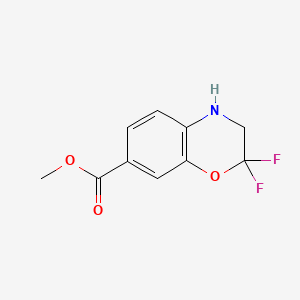
![(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoicacid](/img/structure/B13511240.png)
